GABAA Receptor Antagonist Potency: Bilobalide vs. Picrotoxinin vs. Bicuculline
Bilobalide antagonizes recombinant human α1β2γ2L GABAA receptors with an IC50 of 4.6 ± 0.5 μM against 40 μM GABA, making it nearly equipotent to the classical noncompetitive antagonist picrotoxinin (IC50 = 2.0 ± 0.1 μM) and the competitive antagonist bicuculline (IC50 = 2.4 ± 0.5 μM) [1]. However, unlike picrotoxinin—which is a potent convulsant and acutely toxic—bilobalide does not induce convulsions in animal models despite this comparable receptor-level potency [2]. Mechanistically, bilobalide exhibits mixed antagonism: while predominantly noncompetitive like picrotoxinin, its potency decreases at high GABA concentrations, indicating an additional competitive component not observed with picrotoxinin [1].
| Evidence Dimension | GABAA receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.6 ± 0.5 μM |
| Comparator Or Baseline | Picrotoxinin: IC50 = 2.0 ± 0.1 μM; Bicuculline: IC50 = 2.4 ± 0.5 μM |
| Quantified Difference | Bilobalide is 2.3-fold less potent than picrotoxinin at recombinant α1β2γ2L GABAARs but lacks convulsant toxicity |
| Conditions | Recombinant human α1β2γ2L GABAA receptors expressed in Xenopus laevis oocytes; two-electrode voltage-clamp; GABA EC50 = 40 μM |
Why This Matters
Researchers requiring GABAA receptor antagonism without the convulsant liability and acute toxicity of picrotoxinin should select bilobalide as a safer pharmacological tool compound.
- [1] Huang SH, Duke RK, Chebib M, et al. Bilobalide, a sesquiterpene trilactone from Ginkgo biloba, is an antagonist at recombinant α1β2γ2L GABAA receptors. Eur J Pharmacol. 2003;464(1):1-8. doi:10.1016/S0014-2999(03)01344-X View Source
- [2] Ng CC, Duke RK, Hinton T, Johnston GA. Effects of bilobalide, ginkgolide B and picrotoxinin on GABAA receptor modulation by structurally diverse positive modulators. Eur J Pharmacol. 2017;806:83-90. doi:10.1016/j.ejphar.2017.04.015 View Source
